5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields such as medicine, agriculture, and material science. In
Scientific Research Applications
Anticancer Activity
5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine: and its analogs have been investigated for their potential as anticancer agents. In a study by Ahsan et al., ten new analogs were synthesized and evaluated for their anticancer activity against various cancer cell lines . Notably, compound 4e demonstrated significant activity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%.
Indole Derivatives
Interestingly, indole derivatives have diverse biological and clinical applications. While not directly related to the compound, exploring the broader context of indole derivatives can provide insights into potential pathways and applications .
Phthalocyanine Synthesis
The compound’s 3-bromophenyl group can be utilized in the synthesis and characterization of phthalocyanines. These compounds find applications in materials science, catalysis, and photodynamic therapy. For instance, 3-(3-bromophenyl)propionic acid has been used in the synthesis of monoisomeric phthalocyanines .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .
Mode of Action
Based on the structure and known actions of similar compounds, it may interact with its target enzyme and inhibit its function, leading to disruption of essential biochemical pathways .
Biochemical Pathways
If it indeed targets enoyl- [acyl-carrier-protein] reductase [nadh], it would disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been found to be rapidly cleared from the blood circulatory system
Result of Action
If it inhibits enoyl- [acyl-carrier-protein] reductase [nadh], it would likely result in the disruption of fatty acid synthesis, leading to inhibition of bacterial growth .
properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBEGRSMLEUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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